4-(p-Tolyl)morpholine

Description

The exact mass of the compound 4-(p-Tolyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(p-Tolyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(p-Tolyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

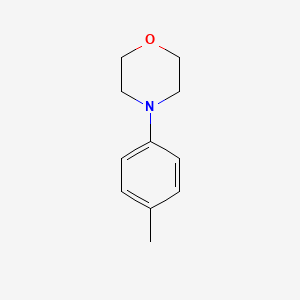

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAFVASCPJETBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354198 | |

| Record name | 4-(p-Tolyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-16-5 | |

| Record name | 4-(p-Tolyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-Tolyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: A Versatile Heterocyclic Intermediate

An In-Depth Technical Guide to 4-(p-Tolyl)morpholine

4-(p-Tolyl)morpholine, also known by its synonym 4-(4-methylphenyl)morpholine, is a heterocyclic compound featuring a central morpholine ring N-substituted with a p-tolyl (4-methylphenyl) group.[1] This structural arrangement confers a unique combination of solubility, reactivity, and stability, establishing it as a valuable intermediate and building block in diverse areas of chemical synthesis.[1] Its applications span from the development of novel pharmaceuticals and agrochemicals to polymer science and cosmetic formulations.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and development. The definitive identifier for this compound is CAS Number: 3077-16-5 .[1][2][3]

Physicochemical Properties

The physical and chemical characteristics of 4-(p-Tolyl)morpholine are fundamental to its handling, storage, and application in synthesis. The compound is typically a crystalline powder, with its color ranging from white to light orange or yellow-green.[1][2][4] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3077-16-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO | [1][4][5] |

| Molecular Weight | 177.24 - 177.25 g/mol | [1][3][4][5] |

| Appearance | Light orange to yellow to green crystalline powder | [1][4] |

| Melting Point | 47 - 52 °C | [1][2][6] |

| Boiling Point | 309.18°C (rough estimate) | [3][7] |

| Density | 1.0290 (rough estimate) | [3][7] |

| Solubility | Soluble in Toluene | [3][6][7] |

| pKa | 5.71 ± 0.40 (Predicted) | [3][7] |

Synthesis Protocol: Buchwald-Hartwig Amination

A common and efficient method for the synthesis of 4-(p-Tolyl)morpholine is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach involves the reaction of an aryl halide (4-chlorotoluene) with an amine (morpholine) in the presence of a strong base.

Experimental Protocol

A detailed procedure for this synthesis is outlined below, based on established methodologies.[8]

Materials:

-

4-Chlorotoluene (reactant)

-

Morpholine (reactant)[8]

-

Sodium tert-butoxide (base)[8]

-

Palladium catalyst (e.g., 1 mol %)

-

Anhydrous solvent (e.g., Toluene)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add sodium tert-butoxide (1.03 mmol).

-

Addition of Reactants: Add 4-chlorotoluene (0.56 mmol), morpholine (0.53 mmol), and the palladium catalyst (1 mol %).[8]

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the vessel.

-

Reaction Conditions: Heat the reaction mixture to 70°C and stir for approximately 27 hours.[8]

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. The mixture is then typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product, 4-(p-Tolyl)morpholine, as a solid.[8] A yield of 98% has been reported for this method.[8]

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig synthesis of 4-(p-Tolyl)morpholine.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of 4-(p-Tolyl)morpholine.

-

Nuclear Magnetic Resonance (NMR): The morpholine moiety typically exhibits a distinct pattern in ¹H NMR spectroscopy. The protons on the carbons adjacent to the oxygen (O-CH₂) appear as a triplet at a different chemical shift than the protons on the carbons adjacent to the nitrogen (N-CH₂), which also appear as a triplet.[9]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern.

-

GC/MS (EI): m/z 177 (M+).[8]

-

Reactivity and Guiding Principles

The chemical behavior of 4-(p-Tolyl)morpholine is governed by the interplay between the morpholine ring and the aromatic p-tolyl group.

-

The Morpholine Moiety: As a secondary amine, morpholine undergoes typical amine reactions. However, the presence of the ether oxygen atom withdraws electron density from the nitrogen. This makes the nitrogen in morpholine less nucleophilic and less basic compared to structurally similar amines like piperidine.[10] This modulated basicity is a key feature exploited in drug design.

-

The p-Tolyl Group: The aromatic ring enhances the compound's solubility in organic solvents and provides a site for further functionalization through electrophilic aromatic substitution, if required.[1] The methyl group is weakly activating and directs ortho- and para- to itself.

-

Overall Reactivity: The compound's stability and compatibility with various functional groups make it an attractive and reliable choice for chemists aiming to streamline multi-step synthetic processes.[1]

Core Applications in Research and Drug Development

The unique properties of the morpholine scaffold have positioned it as a "privileged structure" in medicinal chemistry, leading to its incorporation in numerous therapeutic agents.[11] 4-(p-Tolyl)morpholine serves as a critical precursor in many of these developments.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of a wide array of pharmaceuticals, including analgesics, anti-inflammatory drugs, antibiotics like Linezolid, and anticancer agents such as Gefitinib.[1][10][12]

-

Central Nervous System (CNS) Drug Discovery: The morpholine ring is particularly valuable in developing drugs for the CNS.[13] Its physicochemical properties, including a pKa value that enhances solubility in blood and improves permeability across the blood-brain barrier, are highly advantageous.[13][14] It can enhance potency through molecular interactions, act as a scaffold to correctly orient other functional groups, and favorably modulate pharmacokinetic properties.[13]

-

Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to their efficacy in pest control.[1]

-

Other Industrial Uses: It also finds application as an additive in polymer chemistry to improve material flexibility and durability, and as an emulsifier and stabilizer in cosmetic formulations.[1]

Application Domain Map

Caption: Key application areas for 4-(p-Tolyl)morpholine.

Safety, Handling, and Storage

Proper handling and storage are essential when working with 4-(p-Tolyl)morpholine. It is classified as an irritant.[5]

-

GHS Hazard Classification:

-

Precautionary Statements (Selected):

-

P280: Wear protective gloves/eye protection/face protection.[2][6][15]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2][15]

-

Storage and Handling:

Conclusion

4-(p-Tolyl)morpholine is a compound of significant utility, primarily serving as a versatile and efficient intermediate in organic synthesis. Its value is most pronounced in medicinal chemistry, where the embedded morpholine scaffold imparts advantageous physicochemical and pharmacokinetic properties crucial for modern drug design, particularly for CNS-active agents. A thorough understanding of its properties, synthesis, and reactivity allows researchers and drug development professionals to fully leverage its potential in creating novel molecules with enhanced performance and efficacy.

References

-

4-(p-Tolyl)morpholine | C11H15NO | CID 766255. PubChem - NIH. [Link]

-

4-(4-methylphenyl)morpholine - 3077-16-5. ChemSynthesis. [Link]

-

Morpholine. Wikipedia. [Link]

-

4-(p-tolyl)morpholine (C11H15NO). PubChemLite. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

MORPHOLINE. atamankimya.com. [Link]

-

A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

bmse000154 4-(2-Aminoethyl)morpholine. BMRB. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(p-Tolyl)morpholine | 3077-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 4-(P-TOLYL)MORPHOLINE CAS#: 3077-16-5 [m.chemicalbook.com]

- 4. 4-(p-Tolyl)morpholine | CymitQuimica [cymitquimica.com]

- 5. 4-(p-Tolyl)morpholine | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(p-Tolyl)morpholine | 3077-16-5 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 4-(P-TOLYL)MORPHOLINE | 3077-16-5 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Morpholine - Wikipedia [en.wikipedia.org]

- 11. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-(p-Tolyl)morpholine | 3077-16-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

physical and chemical properties of 4-(p-Tolyl)morpholine

An In-depth Technical Guide to 4-(p-Tolyl)morpholine: Physicochemical Properties, Synthesis, and Applications

Executive Summary: 4-(p-Tolyl)morpholine, also known as 4-(4-methylphenyl)morpholine, is a heterocyclic amine of significant interest in medicinal chemistry, organic synthesis, and material science. Its unique molecular architecture, which combines a hydrophilic morpholine ring with a lipophilic p-tolyl group, imparts a balanced physicochemical profile crucial for its diverse applications. This guide provides a comprehensive technical overview of its properties, analytical characterization, synthesis, and key uses, with a focus on its role as a versatile building block in drug discovery and development.

Molecular Structure and Identification

4-(p-Tolyl)morpholine is a tertiary amine featuring a morpholine ring N-substituted with a 4-methylphenyl (p-tolyl) group. This structure is fundamental to its chemical behavior and utility.

The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, rendering it less basic than comparable cycloalkylamines like piperidine[1]. The p-tolyl group, being moderately lipophilic, enhances the molecule's solubility in organic solvents and serves as a key pharmacophore for interaction with biological targets[2].

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#FFFFFF";

} enddot Caption: 2D Structure of 4-(p-Tolyl)morpholine.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 3077-16-5 | [2][3] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| IUPAC Name | 4-(4-methylphenyl)morpholine | [4] |

| Synonyms | 4-Morpholinotoluene, N-(4-Methylphenyl)morpholine | [2] |

| SMILES | Cc1ccc(N2CCOCC2)cc1 | [5] |

| InChIKey | OLAFVASCPJETBP-UHFFFAOYSA-N |[5] |

Physicochemical Properties

The physical properties of 4-(p-Tolyl)morpholine are summarized below. These characteristics are essential for its handling, formulation, and application in various chemical processes.

Table 2: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 177.25 g/mol | [2] |

| Appearance | White to light orange/yellow crystalline powder | [6] |

| Melting Point | 47 - 52 °C | [6] |

| Boiling Point | ~309.2 °C (estimate) | [3] |

| Density | ~1.029 g/cm³ (estimate) | [3] |

| Solubility | Soluble in toluene | [3] |

| pKa (Predicted) | 5.71 ± 0.40 |[3] |

The melting range of 47-52 °C indicates that the compound is a solid at room temperature, simplifying handling and storage. Its solubility in organic solvents like toluene is consistent with the presence of the aromatic p-tolyl group.

Spectroscopic Profile

Analytical characterization is critical for confirming the identity and purity of 4-(p-Tolyl)morpholine. Below are the expected spectral data based on its structure.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholine, and methyl protons.

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.2 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.

-

Morpholine Protons: Two triplets are characteristic of the morpholine ring. The protons adjacent to the oxygen (-O-CH₂-) typically appear downfield (~3.8-3.9 ppm) compared to the protons adjacent to the nitrogen (-N-CH₂-) (~3.1-3.2 ppm).

-

Methyl Protons: A singlet for the tolyl methyl group (-CH₃) appears upfield (~2.3 ppm).[7]

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the number of unique carbon environments.

-

Aromatic Carbons: Four signals are expected for the aromatic ring, including the quaternary carbons.

-

Morpholine Carbons: Two signals corresponding to the -O-CH₂- (~67.0 ppm) and -N-CH₂- (~50.0 ppm) carbons.

-

Methyl Carbon: One signal for the methyl group carbon (~20.5 ppm).[7]

-

Table 3: Representative NMR Chemical Shifts (CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |

|---|---|---|---|

| Ar-H (ortho to N) | 6.86 (d, J=8.7 Hz, 2H) | 116.1 | [7] |

| Ar-H (meta to N) | 7.12 (d, J=8.7 Hz, 2H) | 129.8 | [7] |

| Ar-C -N | - | 149.3 | [7] |

| Ar-C -CH₃ | - | 129.6 | [7] |

| -O-CH₂ - | 3.88 (t, J=4.8 Hz, 4H) | 67.0 | [7] |

| -N-CH₂ - | 3.14 (t, J=4.8 Hz, 4H) | 50.0 | [7] |

| Ar-CH₃ | 2.31 (s, 3H) | 20.5 |[7] |

3.2 Infrared (IR) Spectroscopy

The IR spectrum helps identify key functional groups.

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methyl groups appear just below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹).

-

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: The tertiary amine C-N stretch is typically found in the 1200-1250 cm⁻¹ range.

-

C-O-C Stretching: The prominent C-O-C ether stretch of the morpholine ring is expected around 1118 cm⁻¹.[7]

3.3 Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 177, corresponding to the molecular weight of the compound.[5][7]

Synthesis and Characterization Workflow

4-(p-Tolyl)morpholine is commonly synthesized via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is highly efficient for forming carbon-nitrogen bonds.[8]

4.1 Synthetic Pathway: Buchwald-Hartwig Amination

The reaction couples an aryl halide (p-tolyl halide) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];

} enddot Caption: Buchwald-Hartwig synthesis of 4-(p-Tolyl)morpholine.

4.2 Experimental Protocol: Synthesis

This protocol is a representative example of a Buchwald-Hartwig amination.

Objective: To synthesize 4-(p-Tolyl)morpholine from 4-chlorotoluene and morpholine.

Materials:

-

4-chlorotoluene

-

Morpholine

-

Palladium(II) acetate (or other Pd source)

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: To the flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide base.

-

Solvent and Reactants: Add anhydrous toluene, followed by morpholine and 4-chlorotoluene via syringe.

-

Reaction: The flask is fitted with a condenser (also under inert atmosphere) and heated to a specified temperature (e.g., 70-100 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure 4-(p-Tolyl)morpholine.

4.3 Quality Control and Characterization Workflow

Post-synthesis, a rigorous analytical workflow is essential to validate the identity, purity, and properties of the final compound.

dot digraph "Analytical_Workflow" { graph [splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];

} enddot Caption: Post-synthesis analytical validation workflow.

4.4 Protocol: Melting Point Determination

Objective: To accurately measure the melting range of the purified 4-(p-Tolyl)morpholine as a criterion for purity.[9]

Apparatus: Digital melting point apparatus, capillary tubes.[10][11]

Procedure:

-

Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the sample into a powder.[11]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample (2-3 mm height). Invert the tube and tap it gently to pack the sample tightly into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]

-

Rapid Determination (Optional): Perform a quick heating run (10-20 °C/min) to find the approximate melting temperature. Allow the apparatus to cool.[11]

-

Accurate Determination: Set the apparatus to heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[11]

-

Observation and Recording: Observe the sample through the eyepiece. Record the temperature at which the first droplet of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

-

Result: The melting point is reported as the range T₁ - T₂. A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.[9]

Applications in Drug Development and Material Science

The morpholine heterocycle is a "privileged scaffold" in medicinal chemistry, and 4-(p-Tolyl)morpholine serves as a key intermediate in synthesizing more complex bioactive molecules.[2]

5.1 Central Nervous System (CNS) Drug Discovery

The morpholine ring is particularly valuable for developing drugs targeting the CNS.[13]

-

Blood-Brain Barrier (BBB) Permeability: The morpholine moiety provides a unique balance of lipophilicity and hydrophilicity. Its weak basicity (pKa) and ability to act as a hydrogen bond acceptor contribute to improved solubility and permeability across the BBB, a critical hurdle for CNS drugs.[14][15][16][17]

-

Metabolic Stability: The saturated heterocyclic ring is generally stable against metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[14]

-

Scaffold for Molecular Interactions: It acts as a rigid, well-defined scaffold that correctly orients other pharmacophoric groups for optimal interaction with enzyme active sites or receptors.[15][17]

4-(p-Tolyl)morpholine is therefore a starting point for creating novel analgesics, anti-inflammatory agents, and therapeutics for neurodegenerative diseases.[2][14]

5.2 Other Applications

-

Agrochemicals: It is used as an intermediate in the synthesis of effective and environmentally conscious pesticides and herbicides.[2]

-

Polymer and Material Science: It can be used as an additive in polymer production or as a ligand in coordination chemistry to develop new catalysts.[2]

-

Organic Synthesis: It serves as a versatile building block for constructing more complex molecular architectures.[2]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of 4-(p-Tolyl)morpholine and ensuring laboratory safety.

6.1 Hazard Identification

According to the Globally Harmonized System (GHS), 4-(p-Tolyl)morpholine is classified as:

-

Skin Irritation (Category 2), H315: Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[6]

6.2 Recommended Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Use in a well-ventilated area or fume hood.[6]

-

First Aid:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

6.3 Storage Conditions

-

Temperature: Store in a refrigerator at 2-8 °C.[2]

-

Atmosphere: The compound is noted to be air and heat sensitive. For long-term storage, it is best kept under an inert gas (e.g., Argon).

-

Container: Keep the container tightly sealed in a dry and well-ventilated place.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University of Alabama Libraries. [Link]

-

Melting point determination. University of Calgary. [Link]

-

4-(p-Tolyl)morpholine. PubChem. [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. (2021). ACS Publications. [Link]

-

Melting Point | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]

-

Melting point determination. SSERC. [Link]

-

DETERMINATION OF MELTING POINTS. North Penn School District. [Link]

-

Morpholine. Wikipedia. [Link]

-

Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]

-

Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

-

NMR Chemical Shifts of Trace Impurities. (2016). ACS Publications. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

morpholine, compound with p-toluenesulfonic acid - 13C NMR. SpectraBase. [Link]

-

4-(p-tolyl)morpholine. PubChemLite. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Morpholino(p-tolyl)methanone - Vapor Phase IR. SpectraBase. [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(P-TOLYL)MORPHOLINE CAS#: 3077-16-5 [m.chemicalbook.com]

- 4. 4-(p-Tolyl)morpholine | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-(p-tolyl)morpholine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 6. 4-(p-Tolyl)morpholine | 3077-16-5 | TCI Deutschland GmbH [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. youtube.com [youtube.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

4-(p-Tolyl)morpholine structure and molecular weight

An In-Depth Technical Guide to 4-(p-Tolyl)morpholine: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(p-Tolyl)morpholine (CAS No. 3077-16-5), a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. We delve into its core molecular structure and physicochemical properties, present a detailed, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling, and discuss the spectroscopic techniques used for its structural validation. Furthermore, this guide explores the rationale behind its utility as a privileged scaffold in drug development, particularly for central nervous system (CNS) agents, grounding the discussion in established pharmacological principles.

Core Molecular Attributes of 4-(p-Tolyl)morpholine

4-(p-Tolyl)morpholine, also known as 4-(4-methylphenyl)morpholine, is an organic compound featuring a morpholine ring N-substituted with a p-tolyl (4-methylphenyl) group.[1] This substitution marries the flexible, polar morpholine scaffold with the lipophilic, aromatic tolyl moiety, conferring a unique set of properties that are highly valuable in synthetic applications.

Chemical Structure

The structure consists of a saturated six-membered morpholine ring, which contains an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. The nitrogen atom is tertiary, forming a bond with the C1 carbon of the p-tolyl group. The tolyl group itself is a benzene ring substituted with a methyl group at the para-position (C4).

Sources

synthesis and reactions of 4-(p-Tolyl)morpholine

An In-depth Technical Guide to the Synthesis and Reactions of 4-(p-Tolyl)morpholine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(p-Tolyl)morpholine (also known as 4-(4-methylphenyl)morpholine), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] We delve into the principal synthetic methodologies, with a particular focus on the highly efficient Buchwald-Hartwig amination, and explore the compound's characteristic reactivity. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction and Physicochemical Profile

4-(p-Tolyl)morpholine is an N-aryl morpholine derivative featuring a morpholine ring attached to a p-tolyl (4-methylphenyl) group.[1] This substitution pattern imparts a unique combination of properties, including enhanced solubility and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory agents, and agrochemicals.[1] Its structural stability and compatibility with diverse functional groups make it a preferred building block in complex organic synthesis.[1]

Key Physicochemical Data

A summary of the essential properties of 4-(p-Tolyl)morpholine is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [2][3][4] |

| Molecular Weight | 177.24 g/mol | [2][3] |

| Appearance | White to light orange/yellow powder or crystal | [4] |

| CAS Number | 3077-16-5 | [2][3] |

| IUPAC Name | 4-(4-methylphenyl)morpholine | [3] |

| Purity (Typical) | >97.0% (GC) | [4] |

Synthesis of 4-(p-Tolyl)morpholine

The formation of the aryl C-N bond is the critical step in synthesizing 4-(p-Tolyl)morpholine. While classical methods like nucleophilic aromatic substitution exist, modern palladium-catalyzed cross-coupling reactions offer superior efficiency, scope, and functional group tolerance.[5]

Primary Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the premier method for constructing aryl C-N bonds.[5] This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding pathway from an aryl halide and an amine.[5][6] Its development was a significant leap forward, replacing harsher, more limited methods.[5]

The reaction proceeds through a catalytic cycle initiated by a Pd(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (p-chlorotoluene) adds to the Pd(0) complex, forming a Pd(II) species.

-

Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center. A strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial here; it deprotonates the coordinated amine to form a palladium-amido complex without competing as a nucleophile.

-

Reductive Elimination: The final step involves the reductive elimination of the desired 4-(p-Tolyl)morpholine, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The following protocol is adapted from a high-yielding (98%) reported synthesis.[2]

Table 2: Reagents for Buchwald-Hartwig Synthesis of 4-(p-Tolyl)morpholine

| Reagent | M.Wt. | Amount (mg) | Moles (mmol) | Role |

| 4-Chlorotoluene | 126.58 | 71 | 0.56 | Aryl Halide |

| Morpholine | 87.12 | 46 | 0.53 | Amine |

| Sodium tert-butoxide | 96.10 | 60 | 0.62 | Base |

| Pd Catalyst (e.g., Pd₂(dba)₃) | - | 1 mol % | - | Catalyst |

| Phosphine Ligand (e.g., XPhos) | - | 2 mol % | - | Ligand |

| Toluene | - | ~2 mL | - | Solvent |

Step-by-Step Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Add 4-chlorotoluene, morpholine, and anhydrous toluene via syringe.

-

Reaction: Seal the flask and heat the mixture to 70-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-27 hours.[2]

-

Workup: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(p-Tolyl)morpholine as a solid.[2]

Self-Validation: The protocol's integrity is confirmed by the high reported yield (98%) and clear spectroscopic characterization data (¹H-NMR, ¹³C-NMR, GC/MS) provided in the source literature, ensuring reproducibility.[2]

Reactivity of 4-(p-Tolyl)morpholine

The reactivity of 4-(p-Tolyl)morpholine is dictated by its two primary functional components: the electron-rich p-substituted aromatic ring and the tertiary amine of the morpholine moiety.

Caption: Key reactive sites of 4-(p-Tolyl)morpholine.

Electrophilic Aromatic Substitution (EAS)

The morpholino group is a potent activating group due to the nitrogen atom's lone pair of electrons, which can be donated into the aromatic ring via resonance. This effect strongly outweighs its inductive electron-withdrawing effect. Both the morpholino and the p-methyl groups are ortho, para-directing. Since the para position is blocked by the methyl group, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions relative to the morpholino group.

Expected Reactions:

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid is expected to yield 2-bromo-4-(p-tolyl)morpholine.

-

Nitration: Careful nitration using nitric acid in sulfuric acid at low temperatures would likely produce 2-nitro-4-(p-tolyl)morpholine.

-

Friedel-Crafts Acylation/Alkylation: These reactions would also occur at the ortho positions, though the Lewis acid catalyst may complex with the morpholine nitrogen, potentially deactivating the ring.

Oxidation of the Morpholine Nitrogen

The nitrogen atom in 4-(p-Tolyl)morpholine is a tertiary amine and is susceptible to oxidation. Treatment with a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), will convert it to the corresponding N-oxide. N-methylmorpholine N-oxide (NMO) is a widely used stoichiometric oxidant in transition metal-catalyzed reactions, highlighting the stability and accessibility of this oxidized state.[8]

Reaction Scheme: 4-(p-Tolyl)morpholine + H₂O₂ → 4-(p-Tolyl)morpholine N-oxide + H₂O

The resulting N-oxide is a polar, often crystalline solid.

C-N Bond Cleavage

The aryl C-N bond in 4-(p-Tolyl)morpholine is robust. Cleavage is not trivial and typically requires harsh conditions. However, specialized methods, such as photochemical cleavage of benzylic C-N bonds, have been developed, suggesting that under specific energetic inputs, this bond can be broken.[9] Reductive cleavage using strong reducing agents like dissolving metals may also be possible but is generally not a synthetically useful transformation for this class of compounds.

Applications in Research and Development

4-(p-Tolyl)morpholine is more than a synthetic intermediate; it is a core fragment in numerous biologically active molecules. The morpholine moiety is a common feature in approved drugs, valued for its favorable pharmacokinetic properties.[10][11]

-

Medicinal Chemistry: It serves as a precursor for kinase inhibitors, antimigraine drugs, and antibacterial agents.[1][12]

-

Materials Science: Its ability to act as a ligand in coordination chemistry opens avenues for its use in developing novel catalysts and materials.[1]

Conclusion

4-(p-Tolyl)morpholine is a compound of significant synthetic utility, underpinned by robust and efficient synthetic methods like the Buchwald-Hartwig amination. Its predictable reactivity, centered on the activated aromatic ring and the morpholine nitrogen, allows for diverse functionalization, making it a valuable platform for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for its effective use in a research and development setting.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Yamada, K., et al. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(p-Tolyl)morpholine. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(p-tolyl)morpholine (C11H15NO). Retrieved from [Link]

-

MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PMC. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

PubMed. (2016). Photochemical Cleavage of Benzylic C-N Bond To Release Amines. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(p-Tolyl)morpholine | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(p-Tolyl)morpholine | CymitQuimica [cymitquimica.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]

- 9. Photochemical Cleavage of Benzylic C-N Bond To Release Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 4-(p-Tolyl)morpholine in Modern Medicinal Chemistry

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the pantheon of heterocyclic structures, the morpholine ring stands out as a "privileged" scaffold, a distinction earned through its recurrent appearance in a multitude of approved drugs and clinical candidates.[1][2] This guide focuses on a specific, highly valuable derivative: 4-(p-Tolyl)morpholine. By appending a p-tolyl group to the morpholine nitrogen, a building block of significant versatility is created, enhancing solubility and reactivity while providing a vector for further chemical exploration.[3] This document, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of 4-(p-Tolyl)morpholine. We will dissect its fundamental physicochemical properties, provide detailed synthetic protocols, and illuminate its application through case studies in oncology and central nervous system (CNS) drug discovery, thereby demonstrating its critical role as a cornerstone in the synthesis of next-generation therapeutics.

Part 1: The Morpholine Scaffold - A Strategic Asset in Drug Design

The utility of 4-(p-Tolyl)morpholine in medicinal chemistry is fundamentally derived from the intrinsic properties of its two core components: the morpholine ring and the p-tolyl substituent. Understanding their individual and synergistic contributions is key to leveraging this scaffold effectively.

The Privileged Nature of the Morpholine Ring

The morpholine moiety is not merely a passive linker; it is an active contributor to a molecule's overall drug-like properties. Its prevalence in pharmaceuticals is a testament to its advantageous profile.[1]

-

Physicochemical and Pharmacokinetic Optimization: The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity. The oxygen atom can participate in hydrogen bonding, enhancing aqueous solubility, while the overall saturated heterocyclic structure maintains sufficient lipophilicity for membrane permeability.[1][4] Crucially, the basic nitrogen atom typically has a pKa value near physiological pH, which can improve solubility and absorption.[4][5][6]

-

Metabolic Stability: In drug design, alkyl rings are often susceptible to metabolic oxidation. The introduction of the heteroatom (oxygen) in the morpholine ring can block potential sites of metabolism, thereby increasing the compound's half-life compared to carbocyclic analogs like cyclohexane or piperidine.[7]

-

Blood-Brain Barrier (BBB) Penetration: For CNS drug candidates, crossing the BBB is a formidable challenge. The morpholine scaffold is exceptionally well-suited for this task. Its ability to modulate a molecule's size, polarity, and hydrogen bonding capacity makes it a go-to component for CNS-active compounds.[2][6] Its flexible chair-like conformation and balanced physicochemical profile are key attributes for successful BBB transit.[4][5]

The Influence of the p-Tolyl Substituent

The attachment of the p-tolyl group to the morpholine nitrogen creates 4-(p-Tolyl)morpholine, a versatile and stable intermediate.[3][8] This aryl substituent is not merely a placeholder; it defines the scaffold's reactivity and potential for diversification. It enhances the compound's lipophilicity and provides a stable aromatic platform for subsequent chemical modifications, which are essential for structure-activity relationship (SAR) studies.

Morpholine as a Bioisostere

Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[9] The morpholine ring is frequently employed as a bioisosteric replacement for other cyclic systems, such as piperazine, piperidine, and cyclohexane. This substitution can advantageously alter key pharmacokinetic properties like metabolic stability and lipophilicity, often leading to improved safety and efficacy profiles.[7][10][11]

Caption: Synthesis of 4-(p-Tolyl)morpholine via Buchwald-Hartwig amination.

Experimental Protocol:

-

Reactor Setup: To a dry, inert-atmosphere reaction vessel, add the palladium catalyst (e.g., 1 mol% Pd(dba)₂ with a suitable phosphine ligand) and sodium tert-butoxide (1.03 mmol).

-

Reagent Addition: Add toluene as the solvent, followed by morpholine (0.53 mmol) and 4-chlorotoluene (0.56 mmol).

-

Reaction Execution: Seal the vessel and heat the mixture to 70°C with vigorous stirring. Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 24-30 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield 4-(p-Tolyl)morpholine as a solid (reported yield: 98%). [12]

Reagent M. Wt. ( g/mol ) Amount (mg) Moles (mmol) Role 4-Chlorotoluene 126.58 71 0.56 Aryl Halide Morpholine 87.12 46 0.53 Amine Sodium tert-butoxide 96.10 60 1.03 Base | Palladium Catalyst | - | 1 mol% | - | Catalyst |

Table 1: Reagents for the synthesis of 4-(p-Tolyl)morpholine. [12]

Strategies for Derivatization

The true power of 4-(p-Tolyl)morpholine lies in its potential for derivatization to conduct SAR studies. The tolyl group offers a prime handle for modification, allowing chemists to probe the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties. Common strategies include electrophilic aromatic substitution on the tolyl ring or functionalization of the methyl group.

Part 3: Therapeutic Applications and Case Studies

The 4-(p-Tolyl)morpholine scaffold and its close analogs have been instrumental in the development of novel agents across multiple therapeutic areas, most notably in oncology and neuropharmacology.

Application in Oncology

The morpholine ring is a key feature in many kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer. [4]The morpholine oxygen often forms a critical hydrogen bond in the hinge region of the kinase active site. [7] Case Study: Quinazoline-Based Anticancer Agents

Researchers have synthesized and evaluated a series of morpholine-substituted quinazoline derivatives for their cytotoxic potential against various cancer cell lines. [13]In this series, the 4-(p-tolyl) moiety was incorporated as part of a larger quinazoline system.

Caption: Logical workflow for the synthesis of a quinazoline-based anticancer agent.

One such compound, AK-12 (4-(2-(p-tolyl)quinazolin-4-yl)morpholine) , was synthesized and characterized. [13]While the broader series showed promising activity, this specific example highlights the direct use of the p-tolyl group within a more complex, biologically active molecule. Other derivatives in the same study, which replaced the p-tolyl group with other substituents, demonstrated significant cytotoxic activity, arresting the cell cycle in the G1 phase and inducing apoptosis. [13]

| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | SHSY-5Y (Neuroblastoma) IC₅₀ (µM) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Table 2: In vitro cytotoxic activity of representative morpholine-substituted quinazolines. [13]

Application in Central Nervous System (CNS) Drug Discovery

As previously discussed, the physicochemical properties of the morpholine ring make it an exemplary scaffold for CNS drug development. [4][5]It is a key component in drugs targeting receptors and enzymes implicated in mood disorders, pain, and neurodegenerative diseases. [4][14] Case Study: Neuroprotective Agents for Parkinson's Disease

Neuroinflammation is a critical factor in the progression of neurodegenerative conditions like Parkinson's disease. [15]Modulating this process is a key therapeutic strategy. While not a direct derivative of 4-(p-Tolyl)morpholine, a recently studied fluoxetine derivative, 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM) , powerfully illustrates the utility of the N-aryl morpholine concept in this domain.

In both in vitro and in vivo models of Parkinson's disease, OTPM demonstrated significant anti-neuroinflammatory and neuroprotective effects. [15]It was shown to:

-

Inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells.

-

Block the activation and nuclear translocation of the inflammatory transcription factor NF-κB.

-

Reduce the activation of microglia and astroglia in the brains of MPTP-induced parkinsonian mice.

-

Improve motor deficits in animal models of the disease.

This case underscores the potential of N-substituted morpholine scaffolds to serve as platforms for developing potent neuroprotective agents. The principles demonstrated with OTPM are directly translatable to derivatives of 4-(p-Tolyl)morpholine, where the p-tolyl group can be used to fine-tune potency and selectivity for CNS targets.

Part 4: Conclusion and Future Outlook

4-(p-Tolyl)morpholine is more than a simple chemical intermediate; it is a strategic starting point for the development of sophisticated therapeutic agents. Its value is rooted in the privileged nature of the morpholine scaffold, which confers advantageous physicochemical and pharmacokinetic properties, and the versatility of the p-tolyl group, which allows for extensive chemical exploration. [1][3] The successful application of this and related scaffolds in oncology and CNS disorders provides a robust validation of its utility. [4][13][15]The future for morpholine-based chemistry is bright. [16]Continued innovation in synthetic methodologies will further expand the accessible chemical space around this core. As our understanding of complex diseases deepens, the rational design of novel therapeutics will increasingly rely on proven, versatile, and drug-like scaffolds such as 4-(p-Tolyl)morpholine. Its role as a foundational building block in the discovery of next-generation medicines is assured.

References

- Enamine. Morpholine Bioisosteres for Drug Design.

- TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.

- Enamine. Morpholine Bioisosteres for Drug Design (PDF).

- Chem-Impex. 4-(p-tolyl)morpholine.

- Benchchem. Synthesis routes of 4-(p-Tolyl)morpholine.

- Cambridge MedChem Consulting. Ring Bioisosteres.

- Chem-Impex. 4-(p-Tolyl)

- PubMed Central. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.

- PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery.

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- CymitQuimica. 4-(p-Tolyl)morpholine.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medical research reviews, 40(2), 709–752.

- Ceraso, A., Massarotti, A., & Mercalli, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 553–574.

- Kourounakis, A. P., & Kourounakis, P. N. (2020).

- Kumar, V., & Singh, A. (2024).

- Ceraso, A., Massarotti, A., & Mercalli, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Kumar, A., Sharma, G., & Singh, P. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Archiv der Pharmazie.

- Ullah, I., Lee, C. Y., & Kim, M. O. (2024). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. International Journal of Molecular Sciences, 25(12), 6489.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ctppc.org [ctppc.org]

- 10. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. e3s-conferences.org [e3s-conferences.org]

The Versatile Virtuoso: A Technical Guide to 4-(p-Tolyl)morpholine in Modern Organic Synthesis

For the discerning researcher, synthetic chemist, and drug development professional, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the pantheon of heterocyclic scaffolds, 4-(p-Tolyl)morpholine has emerged as a particularly valuable and versatile intermediate. Its unique combination of a conformationally flexible morpholine ring and a functionalizable tolyl group bestows upon it a desirable balance of physicochemical properties and synthetic handles, making it a cornerstone in the synthesis of a diverse array of biologically active compounds. This in-depth guide provides a comprehensive overview of 4-(p-Tolyl)morpholine, from its fundamental properties and synthesis to its nuanced applications in cutting-edge organic synthesis, offering field-proven insights and detailed experimental protocols.

Core Attributes of 4-(p-Tolyl)morpholine: A Molecular Profile

4-(p-Tolyl)morpholine, also known as 4-(4-methylphenyl)morpholine, is a crystalline solid at room temperature. Its structure marries the water-solubilizing potential and hydrogen bond accepting capability of the morpholine moiety with the lipophilic and electronically tunable nature of the p-tolyl group. This duality is a key contributor to its frequent appearance in medicinal chemistry, where fine-tuning of pharmacokinetic and pharmacodynamic properties is critical.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| CAS Number | 3077-16-5 | |

| Appearance | White to light orange to yellow powder/crystal | |

| Melting Point | 48 - 52 °C | |

| IUPAC Name | 4-(4-methylphenyl)morpholine |

The Genesis of a Building Block: Synthesis of 4-(p-Tolyl)morpholine

The construction of the C-N bond linking the tolyl and morpholine rings is most efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a robust and high-yielding approach. This palladium-catalyzed reaction provides a direct and reliable route from readily available starting materials.

Key Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base. For the synthesis of 4-(p-Tolyl)morpholine, this translates to the reaction of 4-chlorotoluene with morpholine. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Synthesis of 4-(p-Tolyl)morpholine via Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of 4-(p-Tolyl)morpholine

Materials:

-

4-Chlorotoluene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable Buchwald ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%) and the phosphine ligand (2 mol%).

-

Add anhydrous toluene, followed by 4-chlorotoluene (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(p-Tolyl)morpholine as a solid.

A similar procedure using 4-methylchlorobenzene and morpholine with a palladium catalyst and sodium tert-butoxide at 70°C has been reported to yield 4-(p-tolyl)morpholine in 98% yield.

A Scaffold for Innovation: 4-(p-Tolyl)morpholine in Advanced Synthesis

The true value of 4-(p-Tolyl)morpholine lies in its utility as a versatile starting material for the synthesis of more complex and biologically relevant molecules. Its tolyl ring provides a platform for a variety of transformations, including cross-coupling reactions and C-H functionalization.

Harnessing the Aryl Group: Cross-Coupling Reactions

While specific examples of Suzuki, Heck, or Sonogashira reactions starting directly from 4-(p-tolyl)morpholine are not extensively detailed in readily available literature, the principles of these reactions are directly applicable. The tolyl group can be functionalized with a halide or triflate to serve as an electrophile in cross-coupling reactions. Alternatively, boronic acids or esters can be installed on the tolyl ring, enabling it to act as a nucleophilic partner.

Conceptual Workflow for Suzuki Coupling:

Caption: Conceptual workflow for Suzuki coupling using a 4-(p-tolyl)morpholine derivative.

This strategic functionalization allows for the introduction of diverse aryl or heteroaryl substituents, a common tactic in the optimization of lead compounds in drug discovery.

The Frontier of Synthesis: C-H Functionalization

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecular construction. The tolyl group of 4-(p-Tolyl)morpholine possesses C-H bonds that are amenable to such transformations, particularly ortho- to the morpholine nitrogen. The nitrogen atom of the morpholine can act as a directing group, facilitating regioselective C-H activation.

Plausible Mechanism for Palladium-Catalyzed Ortho-Arylation:

The mechanism for palladium-catalyzed C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway. The morpholine nitrogen can coordinate to the palladium catalyst, positioning it for the activation of a nearby C-H bond.

An In-depth Technical Guide on the Safety and Handling of 4-(p-Tolyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 4-(p-Tolyl)morpholine

4-(p-Tolyl)morpholine, also known as 4-(4-methylphenyl)morpholine, is a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research and development.[1] Its unique molecular structure, featuring a morpholine ring attached to a p-tolyl group, makes it a valuable intermediate in the synthesis of a variety of target molecules.[1] Given its increasing use in laboratory and industrial settings, a thorough understanding of its safety and handling precautions is paramount to ensure the well-being of researchers and maintain a safe working environment. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with 4-(p-Tolyl)morpholine.

Section 1: Hazard Identification and Classification

The primary hazards associated with 4-(p-Tolyl)morpholine are skin and eye irritation.[2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

GHS Pictogram:

Signal Word: Warning[3]

It is crucial to note that while 4-(p-Tolyl)morpholine is a solid at room temperature, its structural analog, morpholine, is a flammable and corrosive liquid with significant inhalation toxicity. While not directly applicable, this information underscores the importance of handling all chemicals with appropriate caution and avoiding assumptions about the properties of related compounds.

Section 2: Risk Assessment and Mitigation

A thorough risk assessment should be conducted before handling 4-(p-Tolyl)morpholine. This involves evaluating the potential for exposure and implementing appropriate control measures.

Risk Assessment Workflow

Caption: A logical workflow for assessing and mitigating risks associated with handling 4-(p-Tolyl)morpholine.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safe handling protocols is essential to minimize the risk of exposure.

Engineering Controls

-

Ventilation: Always handle 4-(p-Tolyl)morpholine in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-(p-Tolyl)morpholine:

| Body Part | Recommended PPE | Standard | Rationale |

| Hands | Chemical-resistant gloves (e.g., Nitrile) | ASTM D6978 | Prevents skin contact and irritation. |

| Eyes/Face | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects against dust particles and splashes. |

| Body | Laboratory coat | Provides a barrier against accidental spills. |

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Remove contaminated clothing and wash it before reuse.

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is refrigerated (2-8 °C).[1]

-

Store under an inert gas to prevent degradation.[4]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Decision Tree

Caption: A decision tree for appropriate responses to emergencies involving 4-(p-Tolyl)morpholine.

First-Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures

While 4-(p-Tolyl)morpholine is a solid and not classified as flammable, in the event of a fire involving this chemical, use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 3.2. Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water. For large spills, evacuate the area and contact emergency services.

Conclusion

4-(p-Tolyl)morpholine is a valuable chemical intermediate with manageable hazards when handled with the appropriate precautions. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

-

PubChem. 4-(p-Tolyl)morpholine. [Link]

Sources

Application Notes and Protocols: Synthesis of 4-(p-Tolyl)morpholine from p-Toluidine

Abstract

This document provides a comprehensive guide for the synthesis of 4-(p-Tolyl)morpholine, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Two primary synthetic strategies are detailed: a classical nucleophilic substitution pathway and a modern palladium-catalyzed Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical guidance on reaction optimization, safety, and product characterization.

Introduction

4-(p-Tolyl)morpholine, also known as 4-(4-methylphenyl)morpholine, is a heterocyclic compound featuring a morpholine ring attached to a p-tolyl group.[1] This substitution pattern enhances its utility as a versatile building block in organic synthesis.[1] Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal and process chemistry.[1][2] This application note outlines two robust and reproducible methods for its preparation starting from p-toluidine.

The selection of a synthetic route often depends on factors such as substrate availability, desired scale, and tolerance to specific reaction conditions. The classical approach, involving the reaction of p-toluidine with a bis(2-haloethyl) ether, is a cost-effective method suitable for large-scale production. In contrast, the Buchwald-Hartwig amination offers a more versatile and often higher-yielding route, particularly for smaller-scale research and development applications where functional group tolerance is critical.[3]

PART 1: Classical Synthesis via Nucleophilic Substitution

This method relies on the direct N-alkylation of p-toluidine with bis(2-chloroethyl) ether. The reaction proceeds via a double nucleophilic substitution mechanism where the nitrogen atom of p-toluidine attacks the electrophilic carbon atoms of bis(2-chloroethyl) ether, leading to the formation of the morpholine ring. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Reaction Mechanism

The reaction is a classic example of an SN2 reaction. The lone pair of electrons on the nitrogen of p-toluidine acts as the nucleophile, attacking one of the primary carbons of bis(2-chloroethyl) ether and displacing a chloride ion. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the other chloroethyl group to form the six-membered morpholine ring.

Detailed Experimental Protocol

Materials:

-

p-Toluidine

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle with magnetic stirring

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add p-toluidine (10.7 g, 0.1 mol) and toluene (100 mL).

-

Addition of Reagents: To the stirred solution, add sodium carbonate (21.2 g, 0.2 mol) followed by the slow, dropwise addition of bis(2-chloroethyl) ether (14.3 g, 0.1 mol) at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of toluene.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(p-Tolyl)morpholine as a white to off-white solid.[7]

Data Presentation

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |

| p-Toluidine | 107.15 | 10.7 | 0.1 | 1.0 |

| Bis(2-chloroethyl) ether | 143.01 | 14.3 | 0.1 | 1.0 |

| Sodium Carbonate | 105.99 | 21.2 | 0.2 | 2.0 |

Table 1: Stoichiometry for the classical synthesis of 4-(p-Tolyl)morpholine.

Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

- 5. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(2-chloroethyl) ether [webbook.nist.gov]

- 7. 4-(p-Tolyl)morpholine | CymitQuimica [cymitquimica.com]

Application Notes & Protocols: Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Correcting a Common Misconception and Defining the Synthetic Goal

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] A frequent point of confusion, however, lies in the specific roles of the molecules involved. The topic of this guide, "Buchwald-Hartwig amination using 4-(p-Tolyl)morpholine as a ligand," highlights this misunderstanding. In this reaction, 4-(p-Tolyl)morpholine is the product of the C-N coupling, not the ligand that facilitates the transformation.

The ligand is a crucial component that binds to the palladium catalyst, modulating its reactivity and stability to enable the coupling of an aryl halide (like 4-chlorotoluene) with an amine (like morpholine).[3] This application note, therefore, redirects the focus to the correct and synthetically valuable goal: providing a detailed guide for the synthesis of 4-(p-Tolyl)morpholine and related N-aryl morpholines using state-of-the-art Buchwald-Hartwig methodology. We will delve into the mechanistic principles, ligand selection, and provide a robust, field-proven protocol for this important transformation.

The Catalytic Heart of the Reaction: Mechanism and the Role of the Ligand

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center.[4] The ligand, typically a bulky, electron-rich phosphine, is not a passive spectator but an active participant that dictates the efficiency of each step.[3] The generally accepted mechanism is outlined below.

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Causality Behind the Cycle:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by the ligand (L). This complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5] Bulky, electron-rich ligands like RuPhos or XPhos accelerate this step by promoting the formation of a highly reactive, monoligated Pd(0) species.[3]

-

Amine Coordination & Deprotonation: The amine (morpholine in our case) coordinates to the Pd(II) center. A base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a more nucleophilic amido species, displacing the halide from the palladium complex.[4]

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. The steric bulk of the ligand facilitates this step by creating a crowded coordination sphere that favors the elimination of the product.[5]

Ligand Selection: The Key to Success for Morpholine Coupling